![molecular formula C17H16N2 B2447282 5,6-dimethyl-2-styryl-1H-1,3-benzimidazole CAS No. 244759-53-3](/img/structure/B2447282.png)
5,6-dimethyl-2-styryl-1H-1,3-benzimidazole
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Overview
Description
5,6-dimethyl-2-styryl-1H-1,3-benzimidazole is a benzimidazole derivative . It is a compound with a benzene ring fused to an imidazole ring, with methyl groups positioned at specific carbon atoms .
Synthesis Analysis
Benzimidazole synthesis involves the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles . The use of various o-phenylenediamines and N-substituted formamides as C1 sources in a zinc-catalyzed cyclization in the presence of poly(methylhydrosiloxane) provides benzimidazoles in good yields .Molecular Structure Analysis
The molecular structure of 5,6-dimethyl-2-styryl-1H-1,3-benzimidazole contains a total of 37 bonds; 21 non-H bonds, 17 multiple bonds, 2 rotatable bonds, 1 double bond, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, and 1 Imidazole .Chemical Reactions Analysis
The compound’s chemical reactivity is attributed to the benzene and imidazole rings, enabling it to participate in various chemical reactions such as nucleophilic and electrophilic substitutions .Physical And Chemical Properties Analysis
5,6-dimethyl-2-styryl-1H-1,3-benzimidazole typically presents itself as a white to off-white crystalline solid . It has a molecular weight of approximately 248.322 g/mol .Scientific Research Applications
Unique Structural Characteristics
5,6-Dimethyl-2-styryl-1H-1,3-benzimidazole may find applications in scientific research due to its unique structural characteristics . The specific arrangement of atoms and bonds in this compound could make it useful in a variety of research contexts.
Precursor in Synthesis
This compound could serve as a valuable precursor in the synthesis of other compounds with specific desired properties . By reacting it with other substances, researchers can create a wide range of new compounds for further study.
Therapeutic Potential
Imidazole containing compounds, such as 5,6-dimethyl-2-styryl-1H-1,3-benzimidazole, have been studied for their broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Anti-tubercular Activity
Specific imidazole derivatives have shown potent anti-tubercular activity against Mycobacterium tuberculosis strain . This suggests that 5,6-dimethyl-2-styryl-1H-1,3-benzimidazole could potentially be used in the development of new anti-tubercular drugs.
Role in Drug Development
Imidazole has become an important synthon in the development of new drugs . Given its structural similarity to imidazole, 5,6-dimethyl-2-styryl-1H-1,3-benzimidazole could also play a significant role in drug development.
Mechanism of Action
Target of Action
Benzimidazole derivatives, including 5,6-dimethylbenzimidazole, are known to occur in natural products and pharmaceuticals, often exhibiting diverse biological activities .
Mode of Action
Benzimidazole derivatives are known for their chemical reactivity attributed to the benzene and imidazole rings, enabling them to participate in various chemical reactions such as nucleophilic and electrophilic substitutions .
Biochemical Pathways
Benzimidazole derivatives are known to exhibit diverse biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Benzimidazole derivatives are known to exhibit diverse biological activities, suggesting they may have multiple effects at the molecular and cellular level .
Future Directions
properties
IUPAC Name |
5,6-dimethyl-2-[(E)-2-phenylethenyl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2/c1-12-10-15-16(11-13(12)2)19-17(18-15)9-8-14-6-4-3-5-7-14/h3-11H,1-2H3,(H,18,19)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGGLPCASLWQFW-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N=C(N2)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dimethyl-2-styryl-1H-1,3-benzimidazole |
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